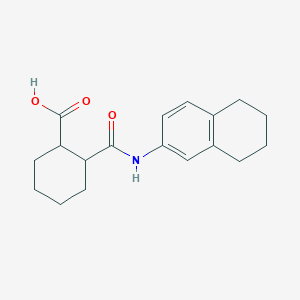![molecular formula C21H17NO4 B269627 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and is known to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several signaling pathways in the body.
Mecanismo De Acción
The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide involves its ability to inhibit N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, an enzyme that is involved in several signaling pathways in the body. N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide is known to regulate various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Inhibition of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide by N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide leads to the activation of several downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and reduce the accumulation of toxic proteins in neurodegenerative disorders. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide is its specificity towards N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, which allows for the modulation of downstream signaling pathways without affecting other cellular processes. Additionally, this compound has been extensively studied, and its pharmacokinetics and toxicity profiles are well-established. However, one of the limitations of using N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for the use of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide in scientific research. One of the significant areas of research is its potential therapeutic applications in neurodegenerative disorders. Additionally, studies are ongoing to explore its role in regulating glucose metabolism and improving insulin sensitivity in metabolic disorders such as type 2 diabetes. Furthermore, research is being conducted to develop more potent and selective N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide inhibitors that can be used in clinical settings.
Métodos De Síntesis
The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. One of the commonly used methods for synthesizing this compound involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 1,4-benzoquinone to produce 2-methoxydibenzo[b,e][1,4]dioxepin-11-one. The final step involves the reaction of 2-methoxydibenzo[b,e][1,4]dioxepin-11-one with 2-amino-N-(2-hydroxyphenyl)acetamide to form N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the significant areas of research involves its role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide plays a crucial role in the pathology of these diseases, and inhibition of this enzyme by N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide can lead to a reduction in the accumulation of toxic proteins and improved cognitive function.
Propiedades
Nombre del producto |
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23) |
Clave InChI |
JVUZOOJQUHUMJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
